molecular formula C5Cl2F3N3O2 B1321357 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine CAS No. 715-46-8

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

Cat. No. B1321357
CAS RN: 715-46-8
M. Wt: 261.97 g/mol
InChI Key: YJCAJZCDJPUTJQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are of significant interest due to their wide range of applications in life-science industries. Pyrimidines are known for their utility in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the pyrimidine ring can greatly influence the chemical reactivity and physical properties of these compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine, often involves halogenation reactions, nucleophilic substitutions, and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a two-step process starting from 2,4,6-trichloropyrimidine, with an overall yield of 44.6% . Another method reported a three-step synthesis from pyrimidine-2,4,6(1H,3H,5H)-trione with a high yield of up to 85% . These methods highlight the importance of optimizing reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of various substituents that can influence the electronic distribution and intermolecular interactions within the molecule. For example, symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso group, exhibit polarized molecular-electronic structures that lead to extensive charge-assisted hydrogen bonding and various supramolecular structures . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic aromatic substitution, which is influenced by the activating effect of ring nitrogen and steric effects of substituents . The reactivity of chlorinated pyrimidine derivatives with nucleophiles has also been investigated, providing insights into the potential transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups such as nitro, chloro, and trifluoromethyl groups can affect the acidity, basicity, and overall reactivity of the molecule. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide detailed information on the molecular geometry and electronic properties of compounds like 2,4-dichloro-5-nitropyrimidine, which can be related to 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine . Additionally, the study of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can give insights into the reactivity and potential non-linear optical properties of these compounds .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of the Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a derivative of trifluoromethylpyridine, have been reported . These methods are used for the synthesis of several crop-protection products .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Pharmacologically Active Decorated Six-Membered Diazines

    • Summary of the Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are used in a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Methods of Application : The functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis (pinacolato) diboron under conventional conditions .
    • Results or Outcomes : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
  • Anti-inflammatory Activities of Pyrimidines

    • Summary of the Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods of Application : The presence of a chlorine atom on position-2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is necessary for a good effect . The existence of carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Disubstituted Pyrimidines

    • Summary of the Application : “4,6-Dichloropyrimidine” is used as a starting reagent for the synthesis of disubstituted pyrimidines .
    • Methods of Application : The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
    • Results or Outcomes : This method is used in biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Antioxidant Activities of Pyrimidines

    • Summary of the Application : Pyrimidines exhibit a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods of Application : The presence of a chlorine atom on position-2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is necessary for a good effect . The existence of carboxamide moiety at position-5 of these pyrimidines is crucial for the antioxidant effect .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Synthesis of N-Substituted Azacalix Pyrimidines

    • Summary of the Application : “4,6-Dichloropyrimidine” is used in the synthesis of N-substituted azacalix pyrimidines .
    • Methods of Application : The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .
    • Results or Outcomes : This method is used in biarylpyrimidine synthesis involving biaryl cross-coupling .

properties

IUPAC Name

4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F3N3O2/c6-2-1(13(14)15)3(7)12-4(11-2)5(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCAJZCDJPUTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613136
Record name 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine

CAS RN

715-46-8
Record name 4,6-Dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-nitro-2-(trifluoromethyl)pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Qin, X Yang, J Jin, D Li, X Zhou… - Advanced Optical …, 2022 - Wiley Online Library
Homoleptic fac‐substituted Ir(III) carbene complexes exhibit higher emission energy (in purple region) in comparison to their mer‐counterparts, prohibiting them to be employed in …
Number of citations: 9 onlinelibrary.wiley.com

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